molecular formula C5H4Br2S B1283080 4-Bromo-2-(bromomethyl)thiophene CAS No. 79757-98-5

4-Bromo-2-(bromomethyl)thiophene

Cat. No. B1283080
CAS RN: 79757-98-5
M. Wt: 255.96 g/mol
InChI Key: NANALAOSHGYIEJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-(bromomethyl)thiophene” is a chemical compound with the CAS Number: 79757-98-5 . It has a molecular weight of 255.96 . It is a type of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(bromomethyl)thiophene” can be represented by the InChI code: 1S/C5H4Br2S/c6-2-5-1-4 (7)3-8-5/h1,3H,2H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), and sulfur (S) atoms .


Chemical Reactions Analysis

Thiophene derivatives, including “4-Bromo-2-(bromomethyl)thiophene”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions .

Scientific Research Applications

Therapeutic Applications

Field

Medicinal Chemistry

Application Summary

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Methods of Application

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The specific methods of application or experimental procedures would depend on the specific therapeutic property being explored.

Results or Outcomes

Thiophene derivatives have been proven to be effective drugs in present respective disease scenarios. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Material Science Applications

Field

Material Science

Application Summary

Functionalized derivatives of thiophene have massively contributed to the growth of chemistry materials which have shown promising developments towards new technologies in electronics .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific material science application being explored.

Results or Outcomes

The results or outcomes obtained would depend on the specific material science application being explored.

Electrochemical Applications

Field

Electrochemistry

Application Summary

2-Bromothiophene, a thiophene derivative, has been used in the electrochemical reduction of a number of mono- and dihalothiophene at carbon cathodes in dimethylformamide containing tetramethylammonium perchlorate by cyclic voltammetry and controlled-potential electrolysis .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific electrochemical application being explored.

Results or Outcomes

The results or outcomes obtained would depend on the specific electrochemical application being explored.

Drug Synthesis

Field

Pharmaceutical Chemistry

Application Summary

2-Bromothiophene, a thiophene derivative, is a precursor to several drugs, including tipepidine, ticlopidine, and clopidogrel .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “4-Bromo-2-(bromomethyl)thiophene”, with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

4-bromo-2-(bromomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c6-2-5-1-4(7)3-8-5/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANALAOSHGYIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572254
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(bromomethyl)thiophene

CAS RN

79757-98-5
Record name 4-Bromo-2-(bromomethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(bromomethyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EK Burke, EN Welsh, KN Robertson, AWH Speed - Synthesis, 2023 - thieme-connect.com
Naphtho[2,3-b]thiophene is a linear sulfur-containing polycyclic aromatic hydrocarbon. Naphtho[2,3-b]thiophene and its derivatives are commonly accessed by a Bradsher cyclization. …
Number of citations: 4 www.thieme-connect.com

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